molecular formula C10H6F3N B3130943 5,6,7-Trifluoro-2-methylquinoline CAS No. 346604-41-9

5,6,7-Trifluoro-2-methylquinoline

Cat. No.: B3130943
CAS No.: 346604-41-9
M. Wt: 197.16 g/mol
InChI Key: PENVGMPDGPBHNM-UHFFFAOYSA-N
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Description

5,6,7-Trifluoro-2-methylquinoline is a fluorinated quinoline derivative. Quinoline is a heterocyclic aromatic organic compound with a double-ring structure containing a benzene ring fused with a pyridine ring. The incorporation of fluorine atoms into the quinoline structure enhances its biological activity and imparts unique chemical properties. This compound is of significant interest in medicinal chemistry, materials science, and various industrial applications.

Biochemical Analysis

Biochemical Properties

5,6,7-Trifluoroquinaldine plays a significant role in biochemical reactions due to its unique chemical structure. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, 5,6,7-Trifluoroquinaldine has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . The compound’s interactions with biomolecules are primarily through hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex and modulate enzyme activity .

Cellular Effects

The effects of 5,6,7-Trifluoroquinaldine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 5,6,7-Trifluoroquinaldine can alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, the compound affects cell signaling pathways by interacting with key signaling molecules, thereby influencing cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, 5,6,7-Trifluoroquinaldine exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of enzymes, inhibiting or activating their function . This binding is facilitated by the fluorine atoms, which enhance the compound’s affinity for the enzyme’s active site . Furthermore, 5,6,7-Trifluoroquinaldine can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5,6,7-Trifluoroquinaldine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that 5,6,7-Trifluoroquinaldine is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to 5,6,7-Trifluoroquinaldine has been associated with changes in cellular metabolism and function, highlighting the importance of considering temporal effects in experimental designs .

Dosage Effects in Animal Models

The effects of 5,6,7-Trifluoroquinaldine vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects on metabolic pathways and cellular function . At high doses, 5,6,7-Trifluoroquinaldine can exhibit toxic effects, including cellular damage and disruption of metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal biological activity without causing adverse effects .

Metabolic Pathways

5,6,7-Trifluoroquinaldine is involved in several metabolic pathways, interacting with various enzymes and cofactors . The compound affects metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels . For instance, 5,6,7-Trifluoroquinaldine has been shown to inhibit enzymes involved in the glycolytic pathway, resulting in altered glucose metabolism . Additionally, the compound interacts with cofactors such as NADH and FADH2, influencing their redox states and overall metabolic activity .

Transport and Distribution

The transport and distribution of 5,6,7-Trifluoroquinaldine within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . Once inside the cell, 5,6,7-Trifluoroquinaldine can accumulate in specific organelles, such as the mitochondria, where it exerts its biological effects . The localization and accumulation of the compound are influenced by its chemical properties, including its hydrophobicity and affinity for specific binding proteins .

Subcellular Localization

The subcellular localization of 5,6,7-Trifluoroquinaldine is crucial for its activity and function . The compound is directed to specific cellular compartments through targeting signals and post-translational modifications . For example, 5,6,7-Trifluoroquinaldine can be targeted to the mitochondria, where it interacts with mitochondrial enzymes and affects cellular respiration . The localization of the compound within specific organelles is essential for its role in modulating cellular processes and metabolic pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7-Trifluoro-2-methylquinoline typically involves the introduction of fluorine atoms into the quinoline ring. One common method is the nucleophilic substitution of halogen atoms with fluorine. For example, starting from 5,6,7,8-tetrachloroquinoline, nucleophilic substitution with a fluorinating agent can yield the desired trifluoro derivative .

Industrial Production Methods: Industrial production of fluorinated quinolines often employs large-scale fluorination techniques. These methods may include direct fluorination using elemental fluorine or the use of fluorinating reagents such as Selectfluor. The reaction conditions are optimized to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 5,6,7-Trifluoro-2-methylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinolines and complex organic molecules with potential biological activity .

Scientific Research Applications

5,6,7-Trifluoro-2-methylquinoline has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 5,7,8-Trifluoroquinoline
  • 6-Trifluoromethyl-5,7,8-trifluoroquinoline
  • 7-Fluoro-4-chloroquinoline

Comparison: 5,6,7-Trifluoro-2-methylquinoline is unique due to the specific positioning of the fluorine atoms and the methyl group. This configuration imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to other fluorinated quinolines, it may exhibit different reactivity and biological activity profiles .

Properties

IUPAC Name

5,6,7-trifluoro-2-methylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3N/c1-5-2-3-6-8(14-5)4-7(11)10(13)9(6)12/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PENVGMPDGPBHNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC(=C(C(=C2C=C1)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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